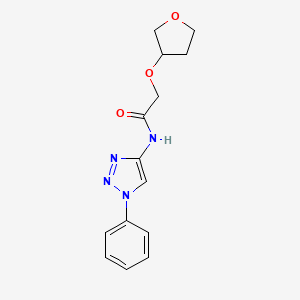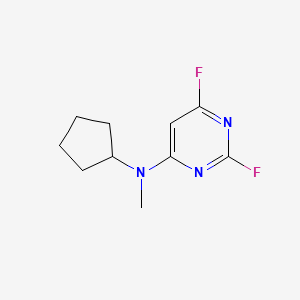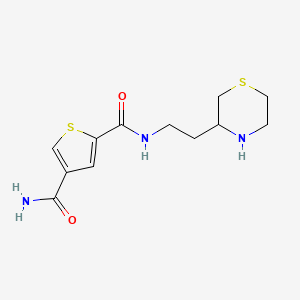
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide are still being studied. However, it has been shown to have anticancer properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide in lab experiments include its synthetic nature, which allows for easy production and modification. Additionally, its potential use as an inhibitor of protein kinases and as an anticancer agent makes it a promising compound for further study. The limitations of using this compound include its limited availability and potential toxicity.
将来の方向性
There are several future directions for the study of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide. One potential direction is to further study its mechanism of action and its potential use as an inhibitor of protein kinases. Another potential direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to determine the toxicity and potential side effects of this compound.
合成法
The synthesis of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide involves the reaction of 3-chloropropan-1-ol with sodium hydroxide to form sodium 3-chloropropan-1-olate. This intermediate is then reacted with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid to form 1-phenyl-1H-1,2,3-triazole-4-yl propan-1-ol. Finally, this intermediate is reacted with acetic anhydride to form 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide.
科学的研究の応用
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide has been used in scientific research for various applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes involved in the regulation of cell growth and division. It has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(10-21-12-6-7-20-9-12)15-13-8-18(17-16-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYZXPQIICYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)NC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359761.png)
![6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B7359768.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7359775.png)
![N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7359782.png)
![4-[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]morpholine-3-carboxylic acid](/img/structure/B7359796.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)

![3-[2-(3-Chlorophenyl)morpholin-4-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7359812.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![4-(furan-2-carbonyl)-N'-(2-methoxyethyl)-N-[N'-(2-methoxyethyl)carbamimidoyl]piperazine-1-carboximidamide;hydrobromide](/img/structure/B7359834.png)

![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)